molecular formula C11H14FN B6188730 [(3-fluoro-2-methylphenyl)methyl](prop-2-en-1-yl)amine CAS No. 2648957-16-6

[(3-fluoro-2-methylphenyl)methyl](prop-2-en-1-yl)amine

Cat. No.: B6188730
CAS No.: 2648957-16-6
M. Wt: 179.2
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Description

(3-fluoro-2-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an allylic amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-2-methylphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methylbenzaldehyde and prop-2-en-1-amine.

    Formation of Imine: The aldehyde and amine undergo a condensation reaction to form an imine intermediate.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-2-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3-fluoro-2-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets. The fluorinated aromatic ring and allylic amine group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-chloro-2-methylphenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.

    (3-bromo-2-methylphenyl)methylamine: Similar structure but with a bromine atom instead of fluorine.

    (3-iodo-2-methylphenyl)methylamine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3-fluoro-2-methylphenyl)methylamine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its halogenated analogs.

Properties

CAS No.

2648957-16-6

Molecular Formula

C11H14FN

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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